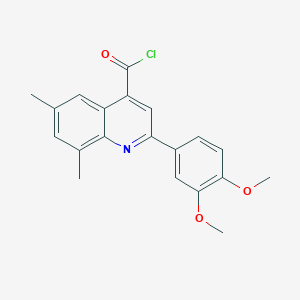

2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Description

2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-11-7-12(2)19-14(8-11)15(20(21)23)10-16(22-19)13-5-6-17(24-3)18(9-13)25-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECFBOHWRXBPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of the quinoline core through a Povarov cycloaddition reaction. This involves the reaction of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The resulting quinoline derivative is then further functionalized by introducing the dimethoxyphenyl and dimethyl groups through electrophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for its potential antimicrobial properties. Studies have indicated that derivatives of quinoline structures exhibit significant activity against various bacterial strains. For instance:

- Antimicrobial Activity : Research has demonstrated that certain quinoline derivatives can inhibit the growth of pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications as antibacterial agents .

Material Science

Due to its unique chemical structure, 2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can be utilized in developing advanced materials. Its reactivity allows it to participate in polymerization processes or serve as a precursor for functional materials used in electronics or coatings.

Organic Synthesis

As an intermediate compound, it can be employed in various organic synthesis pathways to create more complex molecules. The carbonyl chloride group is particularly useful for acylation reactions, allowing for the introduction of diverse functional groups into target molecules.

Biological Studies

The compound's structural features make it a candidate for further biological studies aimed at understanding its mechanism of action against microbial targets. The presence of both electron-donating and electron-withdrawing groups provides a versatile platform for modifying its biological activity.

Case Study 1: Antimicrobial Screening

In a study focusing on the antimicrobial properties of quinoline derivatives, compounds similar to this compound were screened against various microorganisms. Results indicated that specific derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, highlighting their potential as future antituberculosis agents .

Case Study 2: Synthesis and Characterization

A comprehensive study on the synthesis and characterization of quinoline derivatives outlined methods for creating compounds similar to this compound. The research emphasized spectral characterization techniques such as NMR and mass spectrometry to confirm structural integrity and purity .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Papaverine: A well-known vasodilator with a similar quinoline structure.

Quinoline N-oxides: Compounds with oxidized quinoline cores, exhibiting different biological activities.

Isoquinoline derivatives: Structurally related compounds with diverse pharmacological properties.

Uniqueness

2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethoxyphenyl and dimethyl groups enhances its potential for various applications, making it a valuable compound for further research and development.

Biological Activity

2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 355.82 g/mol. Its structure features a quinoline core substituted with a dimethoxyphenyl group and methyl groups at the 6 and 8 positions, which are believed to influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, potentially altering their activity and leading to various physiological effects.

- Antioxidant Activity : Some quinoline derivatives exhibit antioxidant properties that can mitigate oxidative stress in cells.

Anticancer Properties

Research indicates that quinoline derivatives possess significant anticancer activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

- In Vitro Studies : The compound was tested against several cancer cell lines, demonstrating IC values in the low micromolar range. This suggests potent anticancer properties compared to standard chemotherapeutic agents .

Antimicrobial Activity

Quinoline compounds are known for their antimicrobial properties. Preliminary investigations into the antimicrobial activity of this compound have shown:

- Broad-Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It may inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandins through:

- Inhibition of iNOS and COX-2 : Studies suggest that the compound can significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses .

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Study :

A study evaluated the anticancer effects of several quinoline derivatives including this compound on human breast cancer cells. Results indicated a significant reduction in cell viability with an IC value of approximately 5 µM. -

Antimicrobial Evaluation :

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone greater than 15 mm for both bacterial strains, indicating strong antimicrobial efficacy.

Q & A

Q. What are the key considerations for synthesizing 2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions to construct the quinoline core, followed by functionalization at the 4-position. For example, analogous quinoline derivatives are synthesized using PdCl₂(PPh₃)₂ or Pd(OAc)₂ as catalysts, with boronic acids (e.g., methoxyphenylboronic acids) as coupling partners in DMF or similar solvents under reflux . Post-synthesis, the carbonyl chloride group can be introduced via treatment with thionyl chloride (SOCl₂) or oxalyl chloride. Critical parameters include catalyst loading (e.g., 5–10 mol%), solvent choice (polar aprotic solvents for cross-coupling), and reaction temperature (80–120°C).

Q. How can researchers optimize the purification of this compound?

- Methodological Answer : Purification often employs column chromatography (silica gel) with gradients of ethyl acetate/hexane or dichloromethane/methanol. For crystalline derivatives, recrystallization in ethanol or acetonitrile is effective. Monitoring via TLC (Rf = 0.3–0.5 in 30% ethyl acetate/hexane) ensures intermediate purity. Final characterization should include melting point analysis (e.g., 223–225°C for structurally similar compounds) and spectroscopic consistency across batches .

Q. What spectroscopic methods are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm) confirm substitution patterns .

- IR Spectroscopy : Peaks near 1750 cm⁻¹ (C=O stretch of carbonyl chloride) and 1250 cm⁻¹ (C-O of methoxy groups) are critical .

- Melting Point : Consistency with literature values (e.g., ±2°C deviation) indicates purity .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism underlying the formation of the quinoline core?

- Methodological Answer : Mechanistic studies should focus on isolating intermediates (e.g., azido or amino precursors) and using isotopic labeling (e.g., ¹⁵N) to track nitrogen incorporation. Kinetic studies under varying Pd catalyst loads (e.g., PdCl₂ vs. Pd(OAc)₂) and solvent polarities can elucidate rate-determining steps. Computational methods (DFT calculations) may model transition states for cyclization steps observed in analogous quinoline syntheses .

Q. What experimental approaches are recommended to assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH (ICH guidelines) and monitor decomposition via HPLC or ¹H NMR.

- Light Sensitivity : Expose to UV/Vis light (300–800 nm) and track carbonyl chloride hydrolysis (loss of 1750 cm⁻¹ IR peak).

- Moisture Control : Use inert-atmosphere storage (argon) and desiccants, as acyl chlorides hydrolyze readily .

Q. How should discrepancies in spectral data between synthesized batches be systematically addressed?

- Methodological Answer :

- Batch Comparison : Analyze impurities via LC-MS and compare retention times.

- Crystallization Solvent Variation : Recrystallize in ethanol vs. acetonitrile to rule out polymorphic effects.

- Reaction Condition Audit : Re-examine catalyst purity (e.g., Pd leaching) or solvent dryness, as trace water can hydrolyze carbonyl chloride groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.